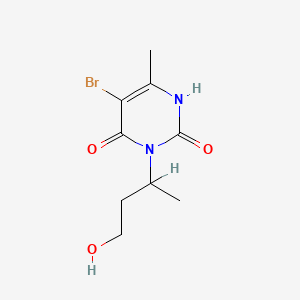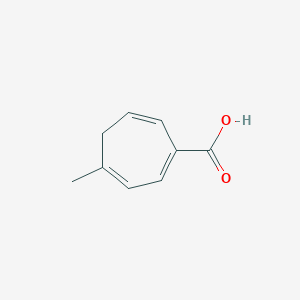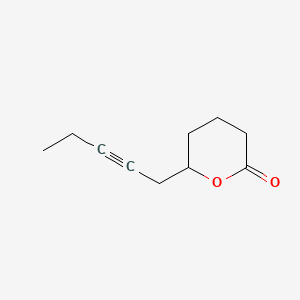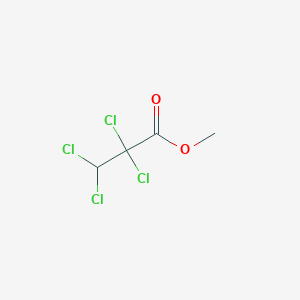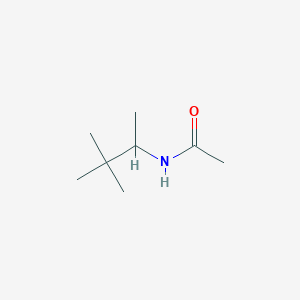
N-(3,3-dimethylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-dimethylbutan-2-yl)acetamide is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3,3-dimethylbutan-2-yl)acetamide can be synthesized through hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . This method provides a straightforward route to access this hindered amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the hydroamination method mentioned above can be scaled up for industrial applications. The reaction conditions typically involve the use of olefins and nitroarenes under controlled temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethylbutan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
N-(3,3-dimethylbutan-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,3-dimethylbutan-2-yl)acetamide involves its interaction with molecular targets and pathways in biological systems. The compound’s hindered amine structure allows it to bind selectively to specific enzymes or receptors, modulating their activity. This selective binding can lead to various biological effects, making it a valuable tool in drug development .
Comparison with Similar Compounds
Similar Compounds
N-(3-((2,3-dimethylbutan-2-yl)amino)phenyl)acetamide: Another hindered amine used in organic synthesis and medicinal chemistry.
N-(3-Methylbutyl)acetamide: A similar compound with a slightly different structure, used in various chemical applications.
Uniqueness
N-(3,3-dimethylbutan-2-yl)acetamide stands out due to its unique hindered amine structure, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the preparation of drug candidates and other specialized chemical products .
Properties
CAS No. |
23602-17-7 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)acetamide |
InChI |
InChI=1S/C8H17NO/c1-6(8(3,4)5)9-7(2)10/h6H,1-5H3,(H,9,10) |
InChI Key |
UHISWKXODLBRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)

![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
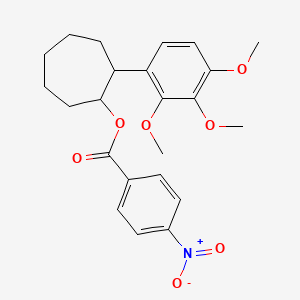


![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
